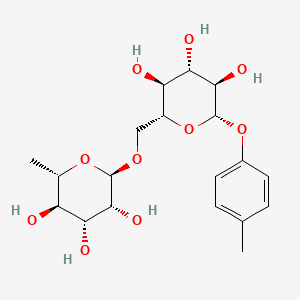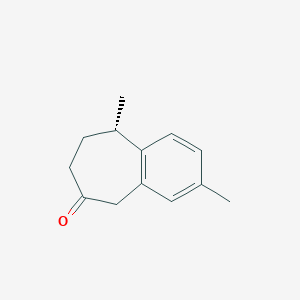
Azaerythromycin A 11,12-Hydrogen Borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azaerythromycin A 11,12-Hydrogen Borate is a derivative of erythromycin, a well-known antibiotic. This compound is characterized by its complex molecular structure, which includes a borate group. It is primarily used in the pharmaceutical industry for the development and validation of analytical methods, particularly in the context of azithromycin production .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Azaerythromycin A 11,12-Hydrogen Borate typically involves multiple steps, starting from erythromycin derivatives. The reaction conditions often include the use of formic acid and aqueous formaldehyde under chloroform reflux .
Industrial Production Methods: Industrial production of this compound is generally carried out under controlled conditions to ensure high purity and yield. The process involves custom synthesis and is accompanied by rigorous quality control measures, including the use of Certificates of Analysis (COA) to verify the compound’s specifications .
Análisis De Reacciones Químicas
Types of Reactions: Azaerythromycin A 11,12-Hydrogen Borate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: The borate group can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
Azaerythromycin A 11,12-Hydrogen Borate has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying the interactions between borate groups and biological molecules.
Industry: It is employed in the pharmaceutical industry for method validation and quality control applications.
Mecanismo De Acción
The mechanism of action of Azaerythromycin A 11,12-Hydrogen Borate is primarily related to its role as a reference standard rather than a therapeutic agent. its structure allows it to interact with various molecular targets, including enzymes and receptors that recognize borate groups. These interactions can be studied to understand the compound’s effects on biological systems .
Comparación Con Compuestos Similares
Azithromycin: A widely used antibiotic with a similar macrolide structure but without the borate group.
Erythromycin: The parent compound from which Azaerythromycin A 11,12-Hydrogen Borate is derived.
Clarithromycin: Another macrolide antibiotic with structural similarities to erythromycin.
Uniqueness: this compound is unique due to the presence of the borate group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable for analytical method development and validation in the pharmaceutical industry .
Propiedades
Fórmula molecular |
C37H69BN2O13 |
|---|---|
Peso molecular |
760.8 g/mol |
Nombre IUPAC |
(1S,2R,5R,6S,7S,8R,9R,11R,14R,15R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9,17-dihydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,14-hexamethyl-3,16,18-trioxa-13-aza-17-borabicyclo[13.3.0]octadecan-4-one |
InChI |
InChI=1S/C37H69BN2O13/c1-14-26-37(10)32(52-38(45)53-37)23(6)39-18-19(2)16-35(8,44)31(51-34-28(41)25(40(11)12)15-20(3)47-34)21(4)29(22(5)33(43)49-26)50-27-17-36(9,46-13)30(42)24(7)48-27/h19-32,34,39,41-42,44-45H,14-18H2,1-13H3/t19-,20-,21+,22-,23-,24+,25+,26-,27+,28-,29+,30+,31-,32-,34+,35-,36-,37-/m1/s1 |
Clave InChI |
HYRDEOCVKKVHJZ-XPPNNYQRSA-N |
SMILES isomérico |
B1(O[C@@H]2[C@H](NC[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@]2(O1)C)CC)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)C)O |
SMILES canónico |
B1(OC2C(NCC(CC(C(C(C(C(C(=O)OC(C2(O1)C)CC)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[5-Chloro-2-(propylthio)phenyl]-hydrazine](/img/structure/B13435890.png)

![4-[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid](/img/structure/B13435903.png)








![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13435940.png)
